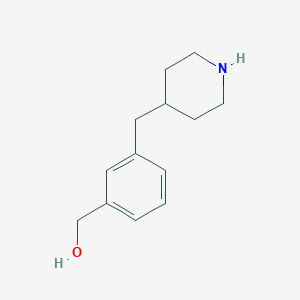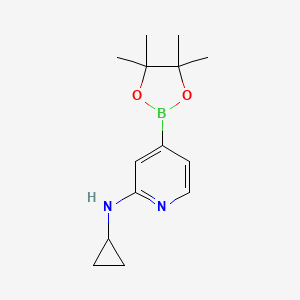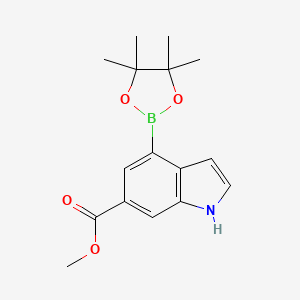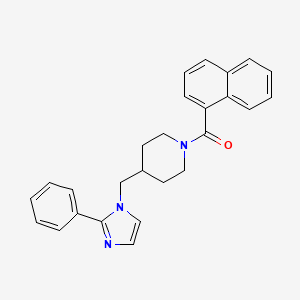
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide
Descripción general
Descripción
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide, commonly known as FNAS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FNAS is a sulfonamide derivative that exhibits a unique molecular structure, making it a promising candidate for developing novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of FNAS is not fully understood, but it is believed to act by inhibiting specific enzymes and receptors in the target cells. For instance, FNAS has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. FNAS has also been reported to interact with the GABA-A receptor, modulating its function and leading to anxiolytic effects.
Biochemical and Physiological Effects:
FNAS has been shown to exhibit various biochemical and physiological effects, depending on the target cell and the concentration used. In cancer cells, FNAS has been reported to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In diabetic animals, FNAS has been shown to reduce blood glucose levels and improve insulin sensitivity, indicating its potential as an antidiabetic agent. In plants, FNAS has been reported to promote root growth and enhance photosynthesis, leading to increased crop yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FNAS has several advantages for laboratory experiments, including its stability, solubility, and ease of synthesis. FNAS can be easily modified to generate analogs with improved activity and selectivity. However, FNAS also has certain limitations, such as its potential toxicity and low bioavailability, which may limit its application in vivo.
Direcciones Futuras
There are several future directions for FNAS research, including the development of novel therapeutic agents based on its structure and mechanism of action. FNAS analogs with improved activity and selectivity can be synthesized to enhance their efficacy and reduce toxicity. The use of FNAS as a fluorescent probe can be further explored to facilitate the detection of various analytes. The potential application of FNAS in nanotechnology and material science can also be investigated, leading to the development of novel materials with unique properties. Overall, FNAS represents a promising candidate for developing novel therapeutic agents and facilitating scientific research in various fields.
Aplicaciones Científicas De Investigación
FNAS has been extensively studied for its potential applications in various scientific fields. In medicine, FNAS has been shown to exhibit anticancer, antidiabetic, and antifungal activities. In agriculture, FNAS has been used as a plant growth regulator, enhancing crop yield and quality. In material science, FNAS has been utilized as a fluorescent probe, facilitating the detection of various analytes.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c24-27(25,21-12-5-8-17-7-1-2-11-20(17)21)23(16-19-10-6-14-26-19)15-18-9-3-4-13-22-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXJCXGPSPRCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N(CC3=CC=CC=N3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)naphthalene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B3233057.png)
![3,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B3233061.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B3233064.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B3233071.png)
![6,8-Dibromo-3-iodoimidazo[1,2-a]pyrazine](/img/structure/B3233077.png)



![N-(5-((5-chlorothiophen-2-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233104.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3233128.png)
